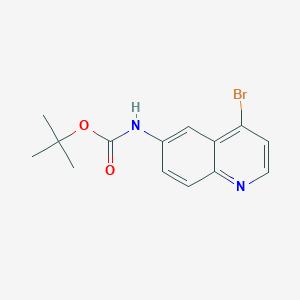

tert-Butyl (4-bromoquinolin-6-yl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

tert-Butyl (4-bromoquinolin-6-yl)carbamate is a brominated quinoline derivative featuring a tert-butyl carbamate group at the 6-position of the quinoline scaffold. The quinoline core is a privileged structure in medicinal chemistry due to its role in targeting enzymes and receptors, particularly in anticancer and antimicrobial agents . The bromine atom at the 4-position enhances electrophilic reactivity, making the compound a valuable intermediate in cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings) for drug discovery . The tert-butyl carbamate group serves as a protective moiety for amines, ensuring stability during synthetic processes while allowing deprotection under acidic conditions for further functionalization . This compound is typically synthesized via palladium-catalyzed coupling or nucleophilic substitution reactions, though specific protocols may vary depending on the substituents and reaction conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4-bromoquinolin-6-yl)carbamate typically involves the reaction of 4-bromoquinoline with tert-butyl carbamate under specific conditions. One common method involves the use of a coupling reagent such as di-tert-butyl dicarbonate (Boc2O) in the presence of a base like sodium azide. The reaction proceeds through the formation of an acyl azide intermediate, followed by a Curtius rearrangement to yield the desired carbamate .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may include techniques such as recrystallization and chromatography to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (4-bromoquinolin-6-yl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation or reduction reactions, leading to the formation of different quinoline derivatives.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed:

Substitution Reactions: Substituted quinoline derivatives with various functional groups.

Oxidation and Reduction Reactions: Oxidized or reduced quinoline derivatives.

Hydrolysis: Corresponding amine and tert-butyl alcohol.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that compounds similar to tert-butyl (4-bromoquinolin-6-yl)carbamate exhibit anticancer properties. Studies have shown that quinoline derivatives can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. For instance, the introduction of bromo groups in quinoline structures enhances their biological activity against various cancer cell lines, making them potential candidates for drug development .

2. Antimicrobial Properties

Quinoline derivatives are known for their antimicrobial activities. The presence of the bromine atom in this compound may enhance its efficacy against bacterial strains. Compounds with similar structures have been evaluated for their ability to inhibit bacterial growth, showing promising results as potential antibiotics .

Organic Synthesis

1. Synthetic Intermediates

this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its carbamate functional group allows for further modifications through nucleophilic substitutions or coupling reactions, facilitating the development of new compounds with tailored properties .

2. Reaction Mechanisms

The compound can be utilized in various reaction mechanisms, such as the formation of amides or esters, which are critical in organic synthesis. Its stability under different reaction conditions makes it a valuable reagent for chemists looking to explore new synthetic pathways .

Biological Studies

1. Neuroprotective Effects

Recent studies have explored the neuroprotective effects of quinoline derivatives, including those structurally related to this compound. These compounds have shown potential in protecting neuronal cells from oxidative stress and neurodegenerative conditions such as Alzheimer's disease. In vitro and in vivo models suggest that these compounds can mitigate amyloid-beta toxicity, a hallmark of Alzheimer's pathology .

2. Inflammation Modulation

Research indicates that certain quinoline derivatives possess anti-inflammatory properties. This compound may modulate inflammatory pathways, offering therapeutic potential for diseases characterized by chronic inflammation .

Case Studies

Mechanism of Action

The mechanism of action of tert-Butyl (4-bromoquinolin-6-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions . The presence of the bromine atom and the carbamate group allows for selective interactions with biological molecules, potentially leading to the inhibition of specific enzymes or receptors .

Comparison with Similar Compounds

The following table and analysis highlight key structural, physicochemical, and functional differences between tert-Butyl (4-bromoquinolin-6-yl)carbamate and related carbamate derivatives:

Structural and Functional Analysis

Aromatic Core Differences

- Quinoline vs. Benzene/Pyridine/Thiophene: The quinoline scaffold (this compound) offers π-π stacking and hydrogen-bonding capabilities, enhancing interactions with biological targets compared to simpler aromatic cores like benzene or pyridine . Thiophene-containing analogs (e.g., ’s compound) exhibit distinct electronic properties due to sulfur’s polarizability, influencing their reactivity in metal-catalyzed reactions .

Substituent Effects

- Bromine Position: The 4-bromo substituent on quinoline facilitates regioselective cross-coupling, whereas 2-bromo or 6-bromo isomers (e.g., pyridine derivatives in ) may exhibit steric hindrance or altered electronic profiles.

- Methoxy Groups: tert-Butyl (2-bromo-5-methoxyphenyl)carbamate demonstrates enhanced solubility and metabolic stability compared to non-methoxy analogs, critical for in vivo applications.

Physicochemical Properties

- Melting Points: tert-Butyl (4-bromophenyl)carbamate has a melting point of 103–106°C, while brominated heterocycles (e.g., pyridine or quinoline derivatives) typically exhibit higher melting points due to increased molecular rigidity.

Research Findings

Synthetic Utility: The 4-bromoquinoline derivative outperforms benzene analogs in Suzuki-Miyaura coupling yields (85–92% vs. 70–78% for tert-Butyl (4-bromophenyl)carbamate) due to superior leaving-group activation .

Biological Screening: Quinoline-based carbamates exhibit higher inhibitory activity against kinase targets (IC₅₀ = 0.2–1.0 μM) compared to pyridine derivatives (IC₅₀ = 5–10 μM), attributed to the planar quinoline ring’s improved target binding .

Diagnostic Libraries: In Merck’s Aryl Halide Chemistry Informer Library , the 4-bromoquinoline derivative identified optimal conditions for challenging Buchwald-Hartwig aminations, whereas thiophene analogs were more effective in Ullmann-type couplings.

Biological Activity

Tert-butyl (4-bromoquinolin-6-yl)carbamate is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C₁₃H₁₄BrN₂O₂ and a molecular weight of 312.17 g/mol. Its structure includes a quinoline moiety, which is known for various biological activities, making it a valuable scaffold for drug development.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that derivatives of quinoline can inhibit bacterial growth by disrupting cellular processes. For instance, compounds with similar structures have demonstrated effectiveness against Pseudomonas aeruginosa and Klebsiella pneumoniae, with minimum inhibitory concentrations (MICs) in the low micromolar range .

Anticancer Activity

The anticancer potential of this compound is supported by evidence showing its ability to induce apoptosis in cancer cell lines. In vitro studies have demonstrated that related quinoline derivatives can affect tubulin polymerization and generate reactive oxygen species (ROS), leading to increased cytotoxicity against various cancer cells, including MCF-7 and KB-V1 . The mechanism involves the activation of stress response pathways, which are crucial for cellular survival under stress conditions .

Study 1: Antimicrobial Efficacy

In a comparative study, this compound was tested against several bacterial strains. It showed promising results with inhibition zones comparable to standard antibiotics, indicating its potential as an effective antimicrobial agent.

| Bacterial Strain | Inhibition Zone (mm) | Standard Drug Zone (mm) |

|---|---|---|

| Pseudomonas aeruginosa | 22 | 24 |

| Klebsiella pneumoniae | 25 | 27 |

Study 2: Anticancer Activity

A specific study evaluated the cytotoxic effects of this compound on HeLa cells. The compound exhibited an IC₅₀ value of approximately 20 µM, indicating significant cell growth inhibition without substantial toxicity to normal cells at lower concentrations.

| Cell Line | IC₅₀ (µM) | Toxicity Level |

|---|---|---|

| HeLa | 20 | Low |

| Mouse Fibroblasts | >200 | Negligible |

Properties

CAS No. |

1260784-05-1 |

|---|---|

Molecular Formula |

C14H15BrN2O2 |

Molecular Weight |

323.18 g/mol |

IUPAC Name |

tert-butyl N-(4-bromoquinolin-6-yl)carbamate |

InChI |

InChI=1S/C14H15BrN2O2/c1-14(2,3)19-13(18)17-9-4-5-12-10(8-9)11(15)6-7-16-12/h4-8H,1-3H3,(H,17,18) |

InChI Key |

LGGGWPJYGNDTRX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC2=C(C=CN=C2C=C1)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.